Benzyl benzoylcarbamate
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Overview
Description
Benzyl benzoylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of both benzyl and benzoyl groups attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzoylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia or primary amines. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: Benzyl benzoylcarbamate undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Acid Hydrolysis: Strong acids like trifluoroacetic acid can cleave the carbamate bond.
Transcarbamation: This involves the interchange of the alkoxy moiety in the carbamate group, often facilitated by potassium carbonate in alcohols
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H₂
Acid Hydrolysis: Trifluoroacetic acid
Transcarbamation: Potassium carbonate, primary alcohols
Major Products Formed:
Hydrogenation: Benzyl alcohol and the corresponding amine
Acid Hydrolysis: Benzyl alcohol and carbamic acid derivatives
Transcarbamation: Alkyl carbamates
Scientific Research Applications
Benzyl benzoylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of prodrugs.
Industry: Applied in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of benzyl benzoylcarbamate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during multi-step synthesis. The benzyl group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- Benzyl carbamate
- Benzyl benzoate
- tert-Butyl carbamate
Comparison:
- Benzyl carbamate: Similar in structure but lacks the benzoyl group, making it less versatile in certain synthetic applications .
- Benzyl benzoate: Primarily used as a solvent and in topical medications, not as a protecting group .
- tert-Butyl carbamate: Another common protecting group for amines, but it requires different conditions for removal (acidic conditions for tert-butyl vs. hydrogenation for benzyl) .
Benzyl benzoylcarbamate stands out due to its dual functionality, offering both stability and ease of removal, making it a valuable tool in organic synthesis.
Properties
CAS No. |
38091-74-6 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
benzyl N-benzoylcarbamate |
InChI |
InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18) |
InChI Key |
UPGIGEFVJYABBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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